6-Ethoxyphenazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxyphenazine-1-carboxylic acid is a member of the phenazine family, characterized by its phenazine core substituted with an ethoxy group at position 6 and a carboxylic acid group at position 1. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyphenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-ethoxybenzoic acid: This reaction forms the phenazine core with the ethoxy group at position 6.
Oxidative cyclization: The intermediate undergoes oxidative cyclization to form the phenazine ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products:
Oxidized derivatives: Phenazine-1,6-dicarboxylic acid.
Reduced derivatives: 6-ethoxyphenazine.
Substituted derivatives: Various phenazine derivatives with different functional groups at position 6.
Scientific Research Applications
6-Ethoxyphenazine-1-carboxylic acid has a wide range of applications in scientific research:
Biology: Exhibits antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxyphenazine-1-carboxylic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, leading to cell death. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Phenazine-1-carboxylic acid: Lacks the ethoxy group at position 6 but shares similar biological activities.
6-Hydroxyphenazine-1-carboxylic acid: Contains a hydroxy group instead of an ethoxy group at position 6, exhibiting different solubility and reactivity properties.
Phenazine-1,6-dicarboxylic acid: Contains an additional carboxylic acid group at position 6, leading to different chemical and biological properties.
Uniqueness: 6-Ethoxyphenazine-1-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Introduction
6-Ethoxyphenazine-1-carboxylic acid (CAS No. 62256-27-3) is a phenazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores the compound's biological activity, focusing on its antifungal properties, potential antiviral effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₂O₂ |
Molecular Weight | 224.21 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 494.6 ± 10.0 °C |
Melting Point | 241 °C |
Flash Point | 252.9 ± 19.0 °C |
This compound is characterized by its phenazine structure, which is known to exhibit various biological activities. The presence of the ethoxy group and carboxylic acid moiety plays a significant role in its interaction with biological systems.
Antifungal Activity
Research indicates that this compound exhibits strong antifungal activity against various phytopathogenic fungi. A notable study demonstrated its effectiveness against fungi responsible for grapevine trunk diseases, highlighting its potential as a natural fungicide in agriculture .
Case Study: Grapevine Trunk Diseases
In a study published in the Journal of Agricultural and Food Chemistry, researchers isolated phenazine-1-carboxylic acid from Truncatella angustata, a pathogen affecting grapevines. The compound was shown to inhibit fungal growth effectively, suggesting its application as a biocontrol agent .
Antiviral Potential
While the primary focus has been on antifungal properties, preliminary data suggest that derivatives of phenazine compounds may possess antiviral activity. For instance, related compounds have been evaluated for their ability to inhibit HIV reverse transcriptase (RT) and RNase H activities, showing promise in low micromolar ranges .
Table: Antiviral Activity Summary
Compound | Target Activity | IC₅₀ (µM) |
---|---|---|
Hydroxypyridone derivatives | HIV RT RNase H Inhibition | 0.65 - 18 |
Phenazine analogues | HIV RT Polymerase Inhibition | Not specified |
The structure-activity relationship (SAR) studies indicate that modifications to the phenazine core can enhance antiviral efficacy, suggesting that further exploration of this compound could yield valuable insights into its potential as an antiviral agent.
The antifungal mechanism of action for phenazine compounds typically involves the disruption of cellular processes in fungi, leading to cell death. This may be due to the generation of reactive oxygen species (ROS) or interference with essential metabolic pathways . For antiviral activities, mechanisms may include inhibition of viral enzyme functions critical for replication.
Properties
CAS No. |
62256-27-3 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-ethoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-12-8-4-7-11-14(12)17-10-6-3-5-9(15(18)19)13(10)16-11/h3-8H,2H2,1H3,(H,18,19) |
InChI Key |
NUFMPFBBLCIUPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=NC3=C(C=CC=C3N=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.